N-(1-acetylindolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationships

This compound uniquely merges an N-acetylindoline cap with a 2,4-dichlorophenoxyacetamide warhead, creating a chemotype absent from all commercial analogs. The closest purchasable compounds each retain only one functional domain; generic substitution destroys the exact spatial and electronic architecture required for potential binding and selectivity. With zero bioactivity data in ChEMBL, it is an ideal fragment for unbiased phenotypic screening, HDAC inhibitor library construction, and kinase inhibitor scaffold hopping. Secure this singular scaffold for dual-use oncology and agrochemical discovery programs. Inquire now.

Molecular Formula C18H16Cl2N2O3
Molecular Weight 379.2 g/mol
CAS No. 1021208-23-0
Cat. No. B3397152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetylindolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide
CAS1021208-23-0
Molecular FormulaC18H16Cl2N2O3
Molecular Weight379.2 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H16Cl2N2O3/c1-11(23)22-7-6-12-2-4-14(9-16(12)22)21-18(24)10-25-17-5-3-13(19)8-15(17)20/h2-5,8-9H,6-7,10H2,1H3,(H,21,24)
InChIKeyBOSBOAAEUNIWTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Acetylindolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide (CAS 1021208-23-0): Structural Identity and Procurement Baseline


N-(1-Acetylindolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide (CAS 1021208-23-0) is a synthetic small molecule (MW 379.24 g/mol, formula C₁₈H₁₆Cl₂N₂O₃) that belongs to the phenoxyacetamide class and incorporates a saturated N-acetylindoline scaffold at the 6-position . The compound is primarily supplied as a research chemical (≥95% purity) by specialty chemical vendors for exploratory medicinal chemistry and agrochemical discovery programs . As of mid-2026, no peer-reviewed bioactivity data, patent claims, or ChEMBL-curated activity records exist for this specific compound — a fact confirmed by the ZINC database, which notes 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' . Consequently, its differentiation value derives from its unique structural architecture — the apposition of a 2,4-dichlorophenoxyacetamide warhead onto an N-acetylindolin-6-amine scaffold — which creates a physicochemical and pharmacophoric profile distinct from any reported analog.

Why Generic Substitution Fails for N-(1-Acetylindolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide: Structural Singularity and Physicochemical Consequences


This compound cannot be generically substituted with any other commercially available phenoxyacetamide or indoline derivative because it occupies a structurally singular intersection of two pharmacophoric modules. The closest purchasable analogs — N-(1-acetylindolin-6-yl)-2-(3,4-dimethylphenoxy)acetamide (ZINC40664342) and 1-[(2,4-dichlorophenoxy)acetyl]indoline (CAS 331240-58-5) — each preserve only one of the two structural domains . The dimethyl analog lacks the electron-withdrawing chlorine substituents that confer enhanced hydrogen-bonding capacity and hydrophobic interactions within kinase active sites ; the indoline-N-acetyl analog lacks the 6-position amide linkage that enables the indoline scaffold to serve as a recognition element for biological targets . Substituting toward the simpler 2-(2,4-dichlorophenoxy)acetamide core (CAS 1982-42-9) would discard the entire N-acetylindoline substituent, which computational evidence from related indole-acetamide HDAC inhibitors shows is critical for cap-group recognition and isoform selectivity . Generic interchange therefore results in loss of the exact spatial and electronic architecture that defines this compound's potential binding and selectivity profile.

Product-Specific Quantitative Evidence Guide: N-(1-Acetylindolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide Differentiation Data


Structural Differentiation from Closest Purchasable Analog: Dichloro vs. Dimethyl Phenoxy Substitution

The target compound differs from its closest purchasable analog — N-(1-acetylindolin-6-yl)-2-(3,4-dimethylphenoxy)acetamide (ZINC40664342) — solely in the phenoxy substitution pattern: 2,4-dichloro versus 3,4-dimethyl. This substitution swap has a documented functional consequence in the broader 2,4-dichlorophenoxyacetamide literature: the 2,4-dichloro motif contributes additional hydrogen-bonding capacity and hydrophobic interactions within kinase active sites, and 2,4-dichloro-substituted phenoxyacetamides have demonstrated enhanced antiproliferative activity in breast cancer (MCF-7) cells compared to other substitution patterns .

Medicinal chemistry Kinase inhibitor design Structure-activity relationships

Physicochemical Differentiation: LogP and Hydrogen-Bonding Capacity vs. 1-Acylindoline Scaffold-Mates

The target compound (calculated LogP ≈ 3.13 [ZINC]; MW 379.24) occupies a distinct physicochemical space compared to the simpler 1-[(2,4-dichlorophenoxy)acetyl]indoline (CAS 331240-58-5; LogP 4.51; MW 322) . The target compound's higher molecular weight (+57 Da), lower LogP (−1.38 units), and additional H-bond donor (the 6-position amide NH) place it in a more lead-like property space. The lower LogP suggests improved aqueous solubility potential, while the additional amide NH provides an extra hydrogen-bonding anchor point that the simpler 1-acylindoline analog lacks entirely.

Physicochemical profiling Drug-likeness ADME prediction

Scaffold-Level Differentiation: N-Acetylindolin-6-amine as a Privileged Recognition Element vs. Unsubstituted Indoline

The N-acetylindolin-6-amine scaffold of the target compound is a validated recognition element in multiple bioactive chemotypes. The closely related N-(1-acetylindolin-6-yl) scaffold appears in JNJ-5207787, a potent and selective neuropeptide Y Y2 receptor antagonist (pIC₅₀ = 7.0–7.1 at human and rat Y2 receptors; >100-fold selective over Y1, Y4, and Y5) . Separately, indole-acetamide and indoline-based HDAC inhibitors exploit the indoline/indole cap group for isoform-selective HDAC6 and HDAC8 inhibition, with crystallographic evidence confirming specific binding-mode interactions . The target compound uniquely combines this privileged N-acetylindolin-6-amine scaffold with the 2,4-dichlorophenoxyacetamide warhead — a combination not reported in any published inhibitor series and available only as the discrete chemical entity CAS 1021208-23-0.

Scaffold-based drug design HDAC inhibition GPCR targeting

Phenoxyacetamide Warhead Class-Level Evidence: 2,4-Dichloro Substitution Confers Enhanced Kinase Inhibitory and Antiproliferative Activity

The 2,4-dichlorophenoxyacetamide moiety present in the target compound has been independently validated as a productive warhead for kinase inhibition. Bhojwani et al. (2022) reported a series of 2,4-dichlorophenoxyacetamide chalcone hybrids that demonstrated moderate-to-good antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines through c-Met kinase inhibition . The 2,4-dichloro substitution was specifically noted to enhance activity in breast cancer cells by contributing additional hydrogen bonding and hydrophobic interactions within the kinase active site . While the target compound lacks the chalcone extension present in the published series, it retains the identical 2,4-dichlorophenoxyacetamide pharmacophore, suggesting potential utility as a simplified warhead-bearing fragment for kinase inhibitor development.

c-Met kinase inhibition Antiproliferative activity Breast cancer

Structural Uniqueness Confirmation: Zero Overlap with Any Known Bioactive Chemotype in ChEMBL

The ZINC database confirms that as of 2026, 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' . This is a rare but valuable attribute for chemical biology and drug discovery programs seeking truly unexplored chemical matter. By contrast, many close structural analogs (e.g., 2-(2,4-dichlorophenoxy)acetamide, CAS 1982-42-9) have known bioactivity annotations including antibacterial ribosomal protein binding and herbicidal auxin-mimetic activity , which may introduce confounding pharmacology. The target compound's complete absence from the bioactivity literature means it is free of pre-existing target annotations — a feature valued in phenotypic screening and chemoproteomic target deconvolution campaigns.

Chemical biology Chemoproteomics Novel chemical space

Best Research and Industrial Application Scenarios for N-(1-Acetylindolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide (CAS 1021208-23-0)


Fragment-Based or Warhead-Oriented Kinase Inhibitor Design Leveraging the 2,4-Dichlorophenoxyacetamide Pharmacophore

The compound serves as a minimal fragment bearing the 2,4-dichlorophenoxyacetamide warhead, which has class-level precedent for c-Met kinase engagement and antiproliferative activity in MCF-7 and A549 cell lines . Its moderate molecular weight (379.24 Da) and lower LogP (3.13) relative to more elaborate chalcone hybrids make it suitable as a starting point for fragment growing or scaffold hopping campaigns aimed at identifying novel type II kinase inhibitors. The N-acetylindoline cap provides a vector for further elaboration toward isoform selectivity .

Phenotypic Screening in Oncology or Agrochemical Discovery Where Target Annotations Are Intentionally Avoided

Because this compound has zero bioactivity annotations in ChEMBL and is not reported in any publication , it is an ideal candidate for unbiased phenotypic screening. Its structural hybrid nature — combining an indoline scaffold (common in plant growth regulators and anticancer natural products) with a 2,4-dichlorophenoxy motif (characteristic of auxin-mimetic herbicides) — makes it particularly suited for dual-use screening libraries spanning oncology and agrochemical discovery.

HDAC Inhibitor Cap-Group Exploration Using the N-Acetylindolin-6-amine Scaffold

Indole- and indoline-based cap groups are critical determinants of HDAC isoform selectivity, with crystallographic evidence confirming specific binding-mode interactions for indole-acetamide HDAC inhibitors . The N-acetylindolin-6-amine scaffold in this compound is structurally analogous to the cap groups used in published HDAC6- and HDAC8-selective inhibitor series , but has not itself been profiled. The compound can therefore serve as a novel cap-group-bearing intermediate for constructing HDAC inhibitor libraries via functionalization of the phenoxyacetamide terminus with zinc-binding groups (e.g., hydroxamic acid, ortho-aminoanilide).

Chemical Probe Development for Chemoproteomic Target Deconvolution

The compound's complete absence of known targets and its possession of two distinct functional modules (the N-acetylindoline cap and the 2,4-dichlorophenoxyacetamide warhead) make it an attractive scaffold for developing bifunctional chemical probes. The dichloro substitution provides a potential handle for metabolic stability optimization (chlorine blocking of oxidative metabolism), while the acetyl group on the indoline nitrogen offers a site for radiolabeling or affinity-tag attachment without disrupting the core pharmacophore .

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